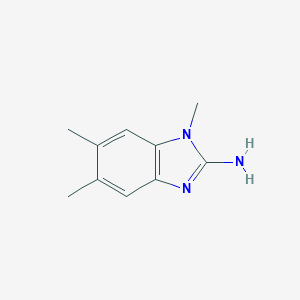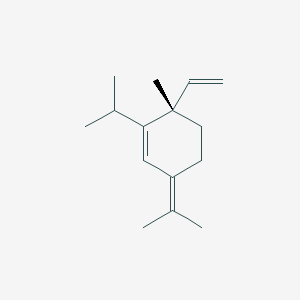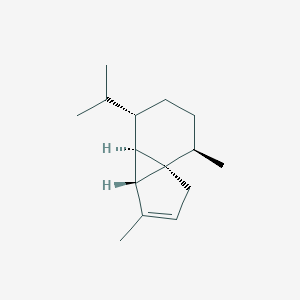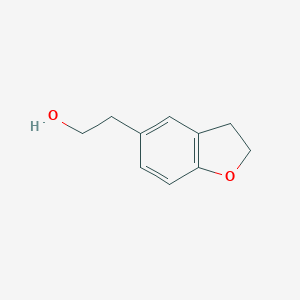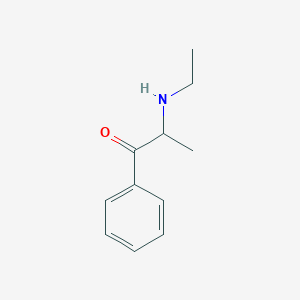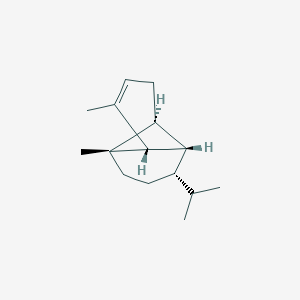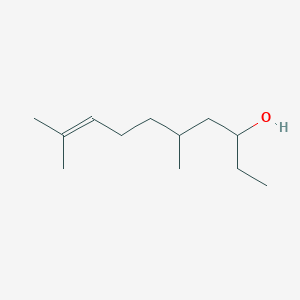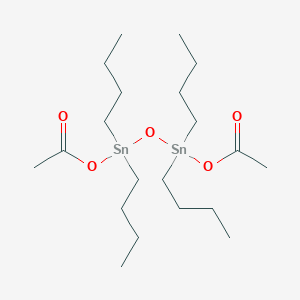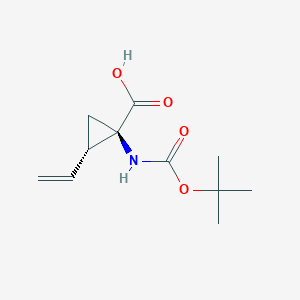
β-蒎烯
描述
Beta-Bisabolene is a natural product found in Magnolia officinalis, Cymbopogon martinii, and other organisms . It is a beta-bisabolene which has (1S)-configuration . It is an enantiomer of a ®-beta-bisabolene . Beta-Bisabolene is an intermediate in the biosynthesis of many other natural chemical compounds, including hernandulcin, a natural sweetener . It has a balsamic odor and is approved in Europe as a food additive .
Synthesis Analysis
Beta-Bisabolene can be synthesized from waste cooking oil by metabolically engineered Yarrowia lipolytica . This process involves the heterologous expression of the alpha-bisabolene synthase from Abies grandis, the beta-bisabolene synthase gene from Zingiber officinale, and the gamma-bisabolene synthase gene from Helianthus annuus . Overexpression of the endogenous mevalonate pathway genes and introduction of heterologous multidrug efflux transporters were employed to improve bisabolene production .
Molecular Structure Analysis
The molecular formula of beta-Bisabolene is C15H24 . Its molecular weight is 204.35 g/mol . The structure of beta-Bisabolene can be viewed using Java or Javascript .
Chemical Reactions Analysis
Beta-Bisabolene serves as a precursor for the production of a wide range of industrially relevant chemicals . It is produced in high efficiency from waste cooking oil by metabolically engineered Yarrowia lipolytica . The production of bisabolene in Yarrowia lipolytica was achieved through the heterologous expression of the alpha-bisabolene synthase, beta-bisabolene synthase, and gamma-bisabolene synthase .
Physical And Chemical Properties Analysis
Beta-Bisabolene has a molecular weight of 204.35 g/mol . It is a natural product found in various organisms . It has a balsamic odor and is approved in Europe as a food additive .
科学研究应用
Biofuel Production
Beta-Bisabolene has been identified as a potential alternative to D2 diesel . The hydrogenated form of bisabolene, in particular, has excellent fuel properties . This makes it a promising candidate for the development of sustainable biofuels.
Food Additive
Beta-Bisabolene has been approved as a food additive in Europe . Its pleasant balsamic odor can enhance the flavor profile of various food products .
Biosynthesis
Beta-Bisabolene serves as an intermediate in the biosynthesis of many other natural chemical compounds . For instance, it plays a crucial role in the production of hernandulcin, a natural sweetener .
Biological Activities
Beta-Bisabolene exhibits various biological activities. For example, it has been found to exhibit cytotoxicity in breast cancer cell lines . This suggests potential applications in cancer research and treatment.
Antibacterial Properties
Beta-Bisabolene has been shown to have synergistic bactericidal activity against Staphylococcus aureus . This indicates its potential use in the development of new antibacterial agents.
Metabolic Engineering
In metabolic engineering, Saccharomyces cerevisiae has been used to produce a large amount of acetyl-CoA, a precursor in terpene biosynthesis, in both cytosol and peroxisomes . By expressing AcTPS5 and the mevalonate pathway in peroxisomes, gamma-bisabolene titer was achieved at 125.0 mg/L . This strategy provides an efficient approach for terpene production in S. cerevisiae .
Fragrance Industry
Due to its balsamic odor, beta-Bisabolene is used in the fragrance industry . It can be used to create a variety of scents, contributing to the olfactory profile of many perfumes .
Pharmaceutical Applications
Given its diverse biological activities, beta-Bisabolene has potential applications in the pharmaceutical industry. Its cytotoxic and antibacterial properties could be harnessed for the development of new drugs .
安全和危害
Beta-Bisabolene may be fatal if swallowed and enters airways . It causes skin irritation and may cause an allergic skin reaction . It is recommended to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes . Protective equipment, including chemical impermeable gloves, should be worn when handling beta-Bisabolene .
未来方向
The production of beta-Bisabolene from waste cooking oil by metabolically engineered Yarrowia lipolytica presents a more competitive and environmentally sustainable method for industrial production of beta-Bisabolene . This approach provides valuable insights into the engineering of Yarrowia lipolytica for higher-level production of bisabolene and its utilization in converting waste cooking oil into various industrially valuable products .
属性
IUPAC Name |
(4S)-1-methyl-4-(6-methylhepta-1,5-dien-2-yl)cyclohexene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24/c1-12(2)6-5-7-14(4)15-10-8-13(3)9-11-15/h6,8,15H,4-5,7,9-11H2,1-3H3/t15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZRVRYFILCSYSP-OAHLLOKOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC(CC1)C(=C)CCC=C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC[C@H](CC1)C(=C)CCC=C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701017550 | |
| Record name | beta-Bisabolene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701017550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
beta-Bisabolene | |
CAS RN |
495-61-4 | |
| Record name | β-Bisabolene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=495-61-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | beta-Bisabolene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000495614 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | beta-Bisabolene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701017550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | .BETA.-BISABOLENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S19BRC22QA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: Beta-Bisabolene has the molecular formula C15H24 and a molecular weight of 204.35 g/mol.
ANone: Beta-Bisabolene is found in a variety of plants, including ginger (Zingiber officinale) [], lemon basil (Ocimum basilicum) [], oregano (Origanum vulgare) [], yarrow (Achillea millefolium) [], and several species of the genus Psidium [].
ANone: Beta-Bisabolene is biosynthesized from farnesyl pyrophosphate (FPP), a common precursor for various terpenes. The cyclization of FPP to beta-bisabolene is catalyzed by specific terpene synthases. Studies on aristolochene synthase (AS), an enzyme that normally produces the bicyclic sesquiterpene aristolochene, have shown that mutations can alter the enzyme's selectivity, leading to the production of beta-bisabolene as a major product [].
ANone: Research suggests that beta-bisabolene exhibits several biological activities, including:
- Antimicrobial activity: Beta-Bisabolene has shown activity against a range of bacteria and fungi, including Streptococcus mutans, Staphylococcus aureus, Bacillus spp., Escherichia coli, Pseudomonas aeruginosa, and Candida albicans [, , , , ].
- Antifungal activity: Beta-Bisabolene has demonstrated potent antifungal effects against various plant pathogens, including Microcystis aeruginosa [, ]. It may act synergistically with other sesquiterpenes, such as precocenes, beta-caryophyllene, and beta-farnesene, to inhibit the growth of weeds and pathogens [].
- Anti-inflammatory activity: While direct mechanisms are still under investigation, beta-bisabolene, alongside other compounds like ascorbic acid, beta-carotene, and naringin found in Citrus karna extracts, demonstrated anti-inflammatory effects in a carrageenan-induced paw edema model [].
- Anti-ulcer activity: Beta-Bisabolene was identified as one of the anti-ulcer active principles in ginger [].
ANone: The diverse biological activities of beta-bisabolene make it a promising candidate for various applications, including:
- Pharmaceuticals: Its anti-inflammatory, antimicrobial, and anti-ulcer properties make it a potential therapeutic agent for a range of conditions. Studies have explored its potential for treating peptic ulcers [] and toxoplasmosis [].
- Cosmetics: Beta-Bisabolene's antimicrobial and anti-inflammatory properties could be beneficial in skincare products for acne treatment and wound healing [, ].
- Agriculture: Its antifungal activity against plant pathogens suggests potential as a natural biocontrol agent in agriculture. Studies have demonstrated its efficacy against Fusarium sambucinum strains, which produce harmful trichothecenes [].
ANone: Several analytical methods are commonly employed for the characterization and quantification of beta-bisabolene:
- Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is widely used for the identification and quantification of volatile compounds, including beta-bisabolene, in various matrices. This technique separates the compounds based on their volatility and identifies them based on their mass-to-charge ratio [, , , , , , , , , , , , , , , , , , , , , , , ].
- Solid-Phase Microextraction (SPME): SPME is a solvent-free extraction technique often coupled with GC-MS. It utilizes a fiber coated with an adsorbent material to extract volatile compounds from a sample, followed by thermal desorption and analysis by GC-MS [, , , , ].
- Supercritical Fluid Extraction (SFE): SFE utilizes supercritical carbon dioxide as a solvent to extract compounds from plant materials. This technique offers several advantages, including high selectivity, efficiency, and environmental friendliness. SFE has been employed to extract and concentrate beta-bisabolene from Satureja montana, enriching its thymoquinone content [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




